molecular formula C3H9N B590972 1-Propyl-d5-amine CAS No. 1398066-17-5

1-Propyl-d5-amine

Cat. No. B590972
CAS RN: 1398066-17-5
M. Wt: 64.143
InChI Key: WGYKZJWCGVVSQN-ZBJDZAJPSA-N
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Description

1-Propyl-d5-amine is a biochemical used for proteomics research . It has a molecular formula of C3H4D5N and a molecular weight of 64.14 .


Synthesis Analysis

The synthesis of primary amines like 1-Propyl-d5-amine can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, particularly reusable catalysts, based on earth-abundant metals . Another method involves the alkylation of ammonia with propanol .


Molecular Structure Analysis

Amines like 1-Propyl-d5-amine typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . A primary amine has one alkyl (or aryl) group on the nitrogen atom .


Chemical Reactions Analysis

Amines can engage in hydrogen bonding . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .


Physical And Chemical Properties Analysis

1-Propyl-d5-amine is a colorless liquid with a strong, ammonia-like odor . It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C . It showcases a boiling point of 47-48°C and a melting point of -83°C . The compound is readily miscible with water and most organic solvents .

Scientific Research Applications

Proteomics Research

“1-Propyl-d5-amine” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins within a complex mixture.

Drug Development

This compound finds applications in drug development. It can be used in the synthesis of new drugs, especially in the field of medicinal chemistry. The unique properties of “1-Propyl-d5-amine” can aid in the design and development of new therapeutic agents.

Catalysis

“1-Propyl-d5-amine” is also used in catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction. This compound can be used to develop new catalysts or improve the efficiency of existing ones.

Organic Synthesis

This compound is used extensively in organic synthesis. Organic synthesis is a method of preparation of organic compounds from readily available ones. “1-Propyl-d5-amine” can be used as a building block in the synthesis of complex organic molecules.

Dendrimer Research

“1-Propyl-d5-amine” can be used in the synthesis of poly-aliphatic amine dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They have potential applications in various areas such as electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies, and environmental issues .

Nanotechnology

As mentioned above, dendrimers synthesized using “1-Propyl-d5-amine” have applications in nanotechnology . Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale. Dendrimers can be used to create novel nanomaterials with unique properties.

Drug Delivery

Dendrimers synthesized using “1-Propyl-d5-amine” can be used in drug delivery systems . These systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents. Drugs can be attached to the dendrimers, allowing them to be delivered directly to the desired location in the body, improving the efficacy and reducing the side effects of the drugs.

Environmental Applications

Dendrimers synthesized using “1-Propyl-d5-amine” can also be used to address environmental issues . For example, they can be used in the removal of pollutants from water, air, and soil. They can also be used in the development of renewable energy sources, such as solar cells and fuel cells.

Safety And Hazards

1-Propyl-d5-amine is considered hazardous . It is flammable and can cause burns and eye damage . It is harmful if swallowed, in contact with skin or if inhaled . It should be stored in a cool, well-ventilated area away from heat sources or sparks .

properties

IUPAC Name

2,2,3,3,3-pentadeuteriopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYKZJWCGVVSQN-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-d5-amine

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 40% (w/v) aqueous solution of propylamine (8.75 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-propylaminocarbonyloxy-isoindolin-1-one (4.7 g.), melting at 208°-209° C., is obtained.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, Joe T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
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4-chloro
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Synthesis routes and methods III

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, 3. T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trriluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro, 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with n-propylamine in pyridine.
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[Compound]
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4-chloro
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[Compound]
Name
4-methanesulphonyloxy
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Name
4-trifluoromethanesulphonyloxy
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[Compound]
Name
anhydride
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Synthesis routes and methods IV

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, J. T. Adams et al., J. Amer. Chem. Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trifluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
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solvent
Reaction Step One
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[Compound]
Name
4-chloro
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reactant
Reaction Step Four
[Compound]
Name
4-methanesulphonyloxy
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
4-trifluoromethanesulphonyloxy
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.
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N-ethyl-3-pyrrolidinyl-9-xanthenylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propyl-d5-amine
Reactant of Route 2
1-Propyl-d5-amine
Reactant of Route 3
1-Propyl-d5-amine
Reactant of Route 4
1-Propyl-d5-amine
Reactant of Route 5
1-Propyl-d5-amine
Reactant of Route 6
1-Propyl-d5-amine

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